molecular formula C13H14N2 B8526667 1-Phenyl-2-(3-pyridinyl)ethylamine

1-Phenyl-2-(3-pyridinyl)ethylamine

Cat. No.: B8526667
M. Wt: 198.26 g/mol
InChI Key: MJSWIQJGGCZORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(3-pyridinyl)ethylamine is a synthetic amine derivative featuring a phenyl group attached to an ethylamine backbone substituted with a 3-pyridinyl moiety. This structure places it within a broader class of psychoactive and pharmacologically active compounds, often studied for their interactions with neurotransmitter systems. The 3-pyridinyl group confers distinct electronic and steric properties, influencing receptor binding affinity and metabolic stability compared to analogs with other heterocycles.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1-phenyl-2-pyridin-3-ylethanamine

InChI

InChI=1S/C13H14N2/c14-13(12-6-2-1-3-7-12)9-11-5-4-8-15-10-11/h1-8,10,13H,9,14H2

InChI Key

MJSWIQJGGCZORN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CN=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

The table below compares key structural analogs, their substituents, and reported pharmacological effects:

Compound Name Substituent (R) Pharmacological Activity Key Findings References
1-Phenyl-2-(3-pyridinyl)ethylamine 3-Pyridinyl Not explicitly reported (inferred CNS) Likely interacts with monoamine transporters due to structural similarity.
1-Phenyl-2-(1-pyrrolidinyl)-1-butanone Pyrrolidinyl + ketone Synthetic cathinone (stimulant) Metabolized into 24 significant features in pHLM; extensive hepatic processing.
N,N-Dimethyl-1-phenyl-2-(1H-pyrrol-1-yl)ethylamine Pyrrole Analgesic (lefetamine analog) Comparable efficacy to lefetamine with reduced neurotoxicity.
(S)-1-Phenyl-2-(p-tolyl)ethylamine p-Tolyl Not reported (chiral intermediate) Commercial availability suggests use in asymmetric synthesis.

Key Observations :

  • Heterocycle Impact: The 3-pyridinyl group in the target compound may enhance metabolic stability compared to pyrrolidinyl-containing cathinones, which undergo rapid hepatic oxidation . Pyrrole analogs exhibit distinct receptor selectivity, as seen in their reduced neurotoxicity despite maintaining analgesic potency .
Metabolic Stability and Biotransformation

Studies on related cathinones (e.g., 1-phenyl-2-(1-pyrrolidinyl)-1-butanone) using untargeted metabolomics in pooled human liver microsomes (pHLM) revealed:

  • 24 significant features (metabolites, adducts) for 1-phenyl-2-(1-pyrrolidinyl)-1-butanone.
  • 39 features for 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, highlighting chain-length-dependent metabolism . In contrast, pyrrole analogs (e.g., N,N-dimethyl-1-phenyl-2-(1H-pyrrol-1-yl)ethylamine) showed fewer neurotoxic metabolites, suggesting heterocycle-dependent detoxification pathways .
Physicochemical Properties
Property This compound 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone N,N-Dimethyl-1-phenyl-2-(1H-pyrrol-1-yl)ethylamine
Molecular Weight (g/mol) ~214 (estimated) 231.3 244.3
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.5 (higher lipophilicity) ~2.1
Metabolic Stability Likely moderate (pyridine oxidation) Low (extensive pHLM metabolism) Moderate (reduced neurotoxic metabolites)

Notes:

  • The 3-pyridinyl group’s electron-withdrawing nature may reduce LogP compared to pyrrolidinyl or p-tolyl substituents.
  • Pyrrolidinyl cathinones exhibit higher lipophilicity, correlating with faster CNS penetration but shorter half-lives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.